molecular formula C14H17N3OS2 B2459848 N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide CAS No. 726147-69-9

N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide

Cat. No.: B2459848
CAS No.: 726147-69-9
M. Wt: 307.43
InChI Key: BZMNYJINWWXJLE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core linked to an N,N-dimethyl acetamide group via a thioether bridge. Its structural complexity arises from the tricyclic system, which combines pyrimidine, thiophene, and cyclopentane moieties.

Properties

IUPAC Name

N,N-dimethyl-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-8-15-13(19-7-11(18)17(2)3)12-9-5-4-6-10(9)20-14(12)16-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNYJINWWXJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes a tricyclic pyrimidine derivative linked to a thioether group. Its molecular formula is C15H19N3OS2C_{15}H_{19}N_3OS_2, indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.

Synthesis

The synthesis of N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide typically involves multi-step reactions that include:

  • Formation of the Pyrimidine Core : Utilizing cyclization reactions to create the tricyclic structure.
  • Thioether Formation : Introducing sulfur into the structure through thiol reactions.
  • Final Acetamide Formation : Completing the synthesis with acetamide formation via reaction with acetic anhydride or similar reagents.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide. For instance:

  • Cell Line Studies : Compounds derived from thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 27.6 μM to 43 μM .
CompoundCell LineIC50 (μM)Reference
Compound IMDA-MB-23127.6
Compound IIA54943

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Targeting Specific Pathways : Interaction with kinases and other proteins involved in tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide in clinical settings:

  • Breast Cancer Study : A study demonstrated that thieno[2,3-d]pyrimidine derivatives significantly inhibited tumor growth in xenograft models.
    • Findings : Tumor volume was reduced by over 50% compared to controls after four weeks of treatment.
  • Antimicrobial Activity : Related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

The target compound shares its cyclopenta-thieno-pyrimidine core with several analogs but differs in acetamide substituents:

  • N-(2-Naphthyl) Derivative (): Replaces the N,N-dimethyl group with a bulky 2-naphthyl moiety.
  • N-(5-Methylisoxazolyl) Derivative () : Incorporates a heteroaromatic isoxazole ring, which may confer metabolic stability due to reduced oxidative susceptibility compared to phenyl groups .
  • Pyridin-2-yl Derivative () : Features a pyridine ring, introducing basicity that could influence pharmacokinetics (e.g., increased solubility at physiological pH) .

Physicochemical and Pharmacological Properties

  • Melting Points : Compound 24 (), with a phenylacetamide group, exhibits a high melting point (197–198°C), suggesting strong crystalline packing due to hydrogen bonding . The target compound’s N,N-dimethyl group may lower its melting point by reducing intermolecular interactions.
  • Bioactivity : highlights a related acetamide (BM-5) acting as a muscarinic agonist/antagonist, implying that the target compound’s thioether and pyrimidine motifs could similarly interact with biological targets .

Substituent Effects on Drug-Likeness

  • Lipophilicity : Bulky substituents (e.g., 2-naphthyl in ) increase logP values, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Metabolic Stability : Isoxazole () and pyridine () rings may resist cytochrome P450 oxidation, enhancing half-life .

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